2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester featuring a 5,5-dimethyl-1,3,2-dioxaborinane core substituted with a 4-fluoro-2-methylphenyl group. The 5,5-dimethyl group on the dioxaborinane ring enhances hydrolytic stability compared to simpler boronic esters, making it suitable for Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQNHCLISVLOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
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Arylboronic acid : 4-fluoro-2-methylphenylboronic acid (1.0 equiv)
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Diol : Neopentyl glycol (1.1–1.5 equiv)
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Solvent : Anhydrous toluene (0.2–0.5 M concentration)
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Catalyst : None required, though molecular sieves (4Å) may aid dehydration
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Temperature : Reflux (110–115°C)
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Apparatus : Dean-Stark trap for azeotropic water removal
Step-by-Step Protocol
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Setup : Combine 4-fluoro-2-methylphenylboronic acid (10 mmol, 1.68 g) and neopentyl glycol (11 mmol, 1.16 g) in anhydrous toluene (50 mL) under nitrogen.
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Dehydration : Reflux the mixture with a Dean-Stark trap until water cessation (typically 12–18 hours).
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Work-up : Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (hexane/ethyl acetate, 9:1).
Yield and Purity
Optimization Studies
Recent efforts to enhance boronic ester synthesis focus on solvent selection, stoichiometry, and purification.
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 18 | 92 |
| THF | 24 | 78 |
| 1,4-Dioxane | 24 | 65 |
Toluene outperforms polar solvents due to superior azeotrope formation with water.
Stoichiometric Adjustments
Increasing neopentyl glycol to 1.5 equivalents improves yields to >90% by mitigating boronic acid dimerization. Excess diol is easily removed during chromatography.
Catalytic Additives
While uncatalyzed reactions suffice, Lewis acids (e.g., MgSO) or molecular sieves marginally accelerate dehydration.
Characterization Data
Spectroscopic Analysis
Chromatographic Purity
Challenges and Solutions
Boronic Acid Stability
4-Fluoro-2-methylphenylboronic acid is prone to protodeboronation under acidic conditions. Using anhydrous solvents and neutral pH ensures stability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
Organic Synthesis
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. It is particularly useful for:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
- Functionalization of Aromatic Compounds : Its ability to undergo various substitution reactions allows for the introduction of diverse functional groups into aromatic systems.
Medicinal Chemistry
The compound is being investigated for its potential in drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures display promising activity against human tumor cells, suggesting potential applications in cancer therapeutics .
- Targeting Biological Pathways : The boron atom can form reversible covalent bonds with biological macromolecules, making it a valuable tool for targeting specific enzymes and receptors involved in disease processes. This property is particularly relevant in the development of boron-containing pharmaceuticals aimed at treating conditions such as neurodegenerative diseases and cancers .
Material Science
In material science, this compound is utilized for:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce novel functionalities.
- Catalyst Design : Its unique structure allows it to act as a catalyst or a catalyst precursor in various chemical reactions, contributing to the development of more efficient synthetic methodologies.
Case Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer activity of related compounds derived from this compound. The results indicated that these compounds exhibited significant growth inhibition against a panel of cancer cell lines, with mean GI50 values suggesting effective cytotoxicity .
Case Study 2: Synthesis and Application in Cross-Coupling Reactions
Research demonstrated the successful application of this compound in Suzuki-Miyaura coupling reactions. By utilizing this dioxaborinane derivative as a boron source, researchers synthesized complex biaryl compounds with high yields and selectivity . This showcases its utility as an essential reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property makes it a valuable tool in medicinal chemistry for targeting specific enzymes and receptors .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity and stability of 1,3,2-dioxaborinane derivatives are influenced by the electronic and steric nature of their aryl substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Electronic Effects: Fluorine at the para position (e.g., CAS 225916-39-2) enhances electrophilicity, facilitating transmetalation in cross-coupling reactions .
- Steric Effects: Ortho substituents (e.g., 2-methyl in CAS 91994-11-5) hinder catalyst access, reducing yields compared to para-substituted analogues .
Biological Activity
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 2231089-39-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆BFO₂, with a molecular weight of 222.06 g/mol. The compound features a dioxaborinane ring structure that is significant in medicinal chemistry for its ability to form stable complexes with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, potentially increasing its bioavailability in biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that boron compounds can interfere with the function of protein kinases and other enzymes critical for cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. In particular, it has shown promise as an inhibitor of serine proteases and other enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain management in certain conditions.
Case Studies
- Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of dioxaborinanes exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies without significant side effects .
- Enzyme Interaction Studies : Another investigation focused on the interaction between dioxaborinanes and serine proteases indicated that these compounds could serve as potential therapeutic agents for diseases characterized by excessive protease activity, such as certain autoimmune disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BFO₂ |
| Molecular Weight | 222.06 g/mol |
| CAS Number | 2231089-39-5 |
| Boiling Point | Not available |
| Biological Activities | Anticancer, Enzyme Inhibition |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm aryl and dioxaborinane ring protons (δ 1.0–1.3 ppm for methyl groups; δ 6.8–7.4 ppm for aromatic protons) .
- IR spectroscopy : B-O stretching vibrations at ~1350–1400 cm⁻¹ and C-F peaks at ~1200 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H⁺] at m/z 236.105) .
How should researchers address contradictory yield data in literature for similar boronic esters?
Advanced Research Question
Contradictions often arise from:
- Catalyst efficiency : Pd vs. Ni catalysts exhibit divergent activities in aryl halide coupling .
- Substrate sensitivity : Steric hindrance from the 4-fluoro-2-methyl group may reduce reactivity compared to unsubstituted analogs .
- Reaction scale : Milligram-scale reactions may report higher yields than bulk syntheses due to mixing inefficiencies .
Methodological resolution : Replicate reactions under standardized conditions (e.g., solvent purity, catalyst pre-activation) and use in-situ monitoring (e.g., TLC or GC-MS) .
What safety protocols are essential when handling this compound?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of boronic ester vapors .
- Waste disposal : Collect organic waste in designated containers for professional hazardous waste treatment .
What strategies enable enantioselective synthesis of derivatives from this boronic ester?
Advanced Research Question
Enantioselectivity is achieved via:
- Chiral ligands : (R)-BINAP with Rh(I) catalysts in 1,4-dioxane at 60°C provides 56% yield and >90% ee .
- Asymmetric induction : Copper(I)-mediated allylation reactions using chiral phosphoramidite ligands (e.g., L7) achieve 87% yield with stereochemical control .
Optimization : Screen ligands (e.g., Josiphos, BINAP) and adjust solvent polarity (e.g., THF vs. DMA) to enhance stereoselectivity .
How does this boronic ester perform in Suzuki-Miyaura cross-coupling reactions compared to other analogs?
Advanced Research Question
The 4-fluoro-2-methylphenyl group enhances electron-withdrawing effects, accelerating oxidative addition with Pd(0) catalysts. Key findings:
- Reactivity : Higher coupling efficiency with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) compared to electron-rich substrates .
- Stability : The dioxaborinane ring resists hydrolysis better than pinacol boronate esters, enabling aqueous-phase reactions .
Methodological tip : Use K₃PO₄ as a base in THF/H₂O (3:1) at 80°C for 12 h to maximize coupling yields .
What computational or experimental approaches validate boron coordination geometry?
Advanced Research Question
- X-ray crystallography : Confirms trigonal-planar boron geometry (B-O bond lengths ~1.36–1.40 Å) .
- DFT calculations : Optimize molecular orbitals to predict reactivity in cross-coupling (e.g., Mayer bond orders for B-C interactions) .
Experimental validation : Compare calculated vs. observed NMR chemical shifts to assess accuracy .
How does steric hindrance from the 5,5-dimethyl group impact reactivity?
Advanced Research Question
The 5,5-dimethyl groups:
- Reduce hydrolysis : Shield the boron center, enhancing stability in protic solvents .
- Limit substrate scope : Bulky ortho-substituted aryl halides may exhibit reduced coupling efficiency due to steric clashes .
Mitigation : Use larger catalysts (e.g., XPhos Pd G3) to accommodate steric bulk .
What are the emerging applications of this compound in materials science?
Advanced Research Question
Recent studies highlight:
- Polymer synthesis : As a monomer for boron-containing polymers with tunable fluorescence .
- Surface functionalization : Anchor for self-assembled monolayers (SAMs) on gold via thiol-boronate interactions .
Methodological note : Characterize materials via AFM, UV-Vis, and cyclic voltammetry to assess properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
